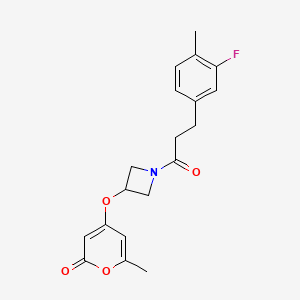

4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

描述

This compound features a 6-methyl-2H-pyran-2-one core linked via an ether bond to an azetidin-3-yl group. The azetidine ring is substituted with a propanoyl chain bearing a 3-fluoro-4-methylphenyl moiety. The pyran-2-one ring contributes a conjugated lactone system, while the azetidine introduces a constrained four-membered nitrogen heterocycle. The 3-fluoro-4-methylphenyl group provides steric bulk and electronic modulation via fluorine’s electronegativity and the methyl group’s lipophilicity.

属性

IUPAC Name |

4-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO4/c1-12-3-4-14(8-17(12)20)5-6-18(22)21-10-16(11-21)25-15-7-13(2)24-19(23)9-15/h3-4,7-9,16H,5-6,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIFBGBBZJYLFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-((1-(3-(3-fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule with potential therapeutic applications in medicinal chemistry. Its unique structural features, including a pyranone derivative, azetidine ring, and various substituents, suggest diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 345.39 g/mol. The structure includes a pyran ring with a ketone functional group, which is crucial for its biological activity. The presence of a fluoro group and a methyl group may enhance its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀FNO₄ |

| Molecular Weight | 345.39 g/mol |

| CAS Number | 1788680-35-2 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antiviral Activity

Recent studies indicate that compounds similar to This compound exhibit significant antiviral properties. For instance, derivatives have shown effectiveness against hepatitis C virus (HCV), with some compounds achieving selective index (SI) values higher than 20 and EC50 values lower than 1.5 μM, indicating potent antiviral activity .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. Compounds within the same structural class have demonstrated antiproliferative effects in various cancer cell lines, including MCF-7 breast cancer cells. These compounds inhibit tubulin assembly, a critical mechanism in cancer cell proliferation .

Case Studies

- Antiviral Efficacy : A study synthesized several biaryl amide derivatives, revealing that specific substitutions significantly impacted antiviral activity against HCV. The structure-activity relationship (SAR) highlighted the importance of certain functional groups in enhancing efficacy .

- Anticancer Activity : Research on azetidine derivatives indicated significant antiproliferative effects against MCF-7 cells, demonstrating the potential of these compounds as therapeutic agents in oncology .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 4-({1-[2-(2-Methoxyphenyl)acetyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one (BJ12865)

- Structure: Differs in the aromatic substituent (2-methoxyphenyl vs. 3-fluoro-4-methylphenyl) and propanoyl chain length (acetyl vs. propanoyl).

- Synthetic Accessibility: The propanoyl chain in the target compound may introduce conformational flexibility absent in BJ12865’s acetyl group .

b) 4-((1-(3-(3-Bromo-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

- Structure : Replaces azetidine with pyrrolidine (five-membered ring) and substitutes bromine and methoxy on the phenyl group.

- Impact :

- Ring Size : Pyrrolidine’s larger ring reduces steric strain but may alter binding pocket compatibility.

- Halogen Effects : Bromine’s larger atomic radius compared to fluorine could hinder target engagement due to steric clashes, despite similar electronegativity. Methoxy’s electron-donating nature may reduce binding affinity in electron-deficient environments .

Core Heterocycle Modifications

a) 4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one (5f)

- Structure: Replaces the azetidine-propanoyl system with a thiazole-pyrazole hybrid.

- Rigidity: The fused heterocycles restrict conformational flexibility compared to the azetidine-propanoyl linker in the target compound .

Pharmacokinetic and Physicochemical Properties

A theoretical comparison based on structural features is summarized below:

Key Observations :

- The target compound’s higher logP suggests superior lipophilicity, which may enhance bioavailability.

- Increased rotatable bonds in the target compound could improve binding entropy but reduce metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。